

# Fenbutatin Oxide: A Technical Guide to Metabolism and Biotransformation in Animals

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## Compound of Interest

Compound Name: Fenbutatin oxide

Cat. No.: B1672490

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## Introduction

**Fenbutatin oxide**, an organotin compound, has been utilized as a non-systemic acaricide with contact and stomach action for the control of a wide range of phytophagous mites.[1][2] Its efficacy in agricultural applications necessitates a thorough understanding of its metabolic fate in animal systems to assess potential risks to non-target organisms, including mammals, and to establish safe residue limits in food products. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of **fenbutatin oxide** in various animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The primary mechanism of action is suspected to be the inhibition of mitochondrial ATP synthase, thereby disrupting oxidative phosphorylation.[2][3]

## Absorption, Distribution, and Excretion (ADME)

Studies in laboratory animals, primarily rats, indicate that **fenbutatin oxide** is poorly absorbed from the gastrointestinal tract following oral administration.[4][5] The vast majority of the administered dose is excreted rapidly, predominantly in the feces as the unchanged parent compound.

In a study with  $^{119}\text{Sn}$ -labelled **fenbutatin oxide** fed to rats, 80-90% of the administered radioactivity was excreted in the feces following multiple doses.[4][6] Urinary excretion was

minimal, accounting for less than 1% of the administered dose.[4] The gastrointestinal tract contained diminishing percentages of the administered tin-119 over time, with approximately 30%, 15%, and 5% remaining after 1, 3, and 6 days of dosing, respectively.[4]

Pharmacokinetic studies in Crl:CD BR rats using  $^{119m}\text{Sn}$ -labelled **fenbutatin oxide** further confirmed these findings across different dosing regimens. Excretion was almost complete within 72 hours.[4] While absorption is low, detectable residues were found in various tissues, with the highest concentrations typically observed in the liver, kidneys, and fat.[4][6] Notably, no detectable levels of  $^{119}\text{Sn}$  were found in brain or bone tissue.[4][6]

**Table 1: Excretion of Fenbutatin Oxide in Rats (5-7 Days Post-Administration)**

Route	Dose Regimen	Percentage of Administered Dose	Animal Model	Reference
Feces	Single Low Dose (10 mg/kg bw)	83-100%	Crl:CD BR Rats	[4]
Feces	Single High Dose (500 mg/kg bw)	83-100%	Crl:CD BR Rats	[4]
Feces	Repeated Low Dose (10 mg/kg bw)	83-100%	Crl:CD BR Rats	[4]
Urine	All Dose Regimens	< 1%	Crl:CD BR Rats	[4]

**Table 2: Tissue Distribution of  $^{119}\text{Sn}$  Residues in Rats Following Oral Administration of Fenbutatin Oxide**

Tissue	Concentration Range (mg/kg)	Animal Model	Reference
Liver	0.015 - 0.09	Rats	[4][6]
Kidneys	0.015 - 0.055	Rats	[4][6]
Fat	< 0.01 - 0.065	Rats	[4][6]
Brain	Not Detected	Rats	[4][6]
Bone	Not Detected	Rats	[4][6]

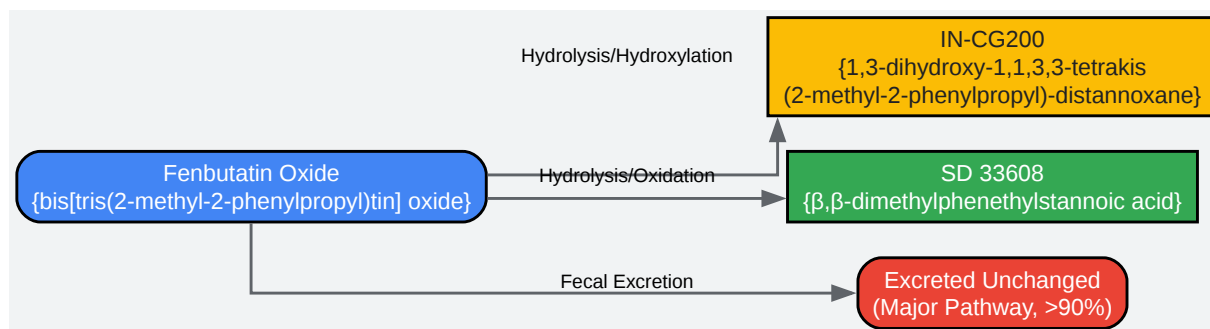
## Biotransformation and Metabolic Pathways

Despite its poor absorption, a fraction of **fenbutatin oxide** undergoes biotransformation in animals. The majority of the ingested compound, however, is excreted unchanged in the feces. [4] Metabolic studies in rats have identified two primary metabolites resulting from the cleavage and subsequent hydroxylation of the parent molecule.

The major metabolites identified in the feces of rats are:

- $\beta,\beta$ -dimethylphenethylstannoic acid (SD 33608)[4][6]
- 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200), which has also been referred to as dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane.[3][4][6]

The metabolic process involves the hydrolysis of one of the tin-carbon bonds, followed by oxidation. While the specific enzymatic pathways have not been fully elucidated in the available literature, such oxidative reactions in xenobiotics are typically mediated by the cytochrome P450 (CYP) enzyme system.[7][8]



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Caption: Metabolic pathway of **Fenbutatin Oxide** in rats.

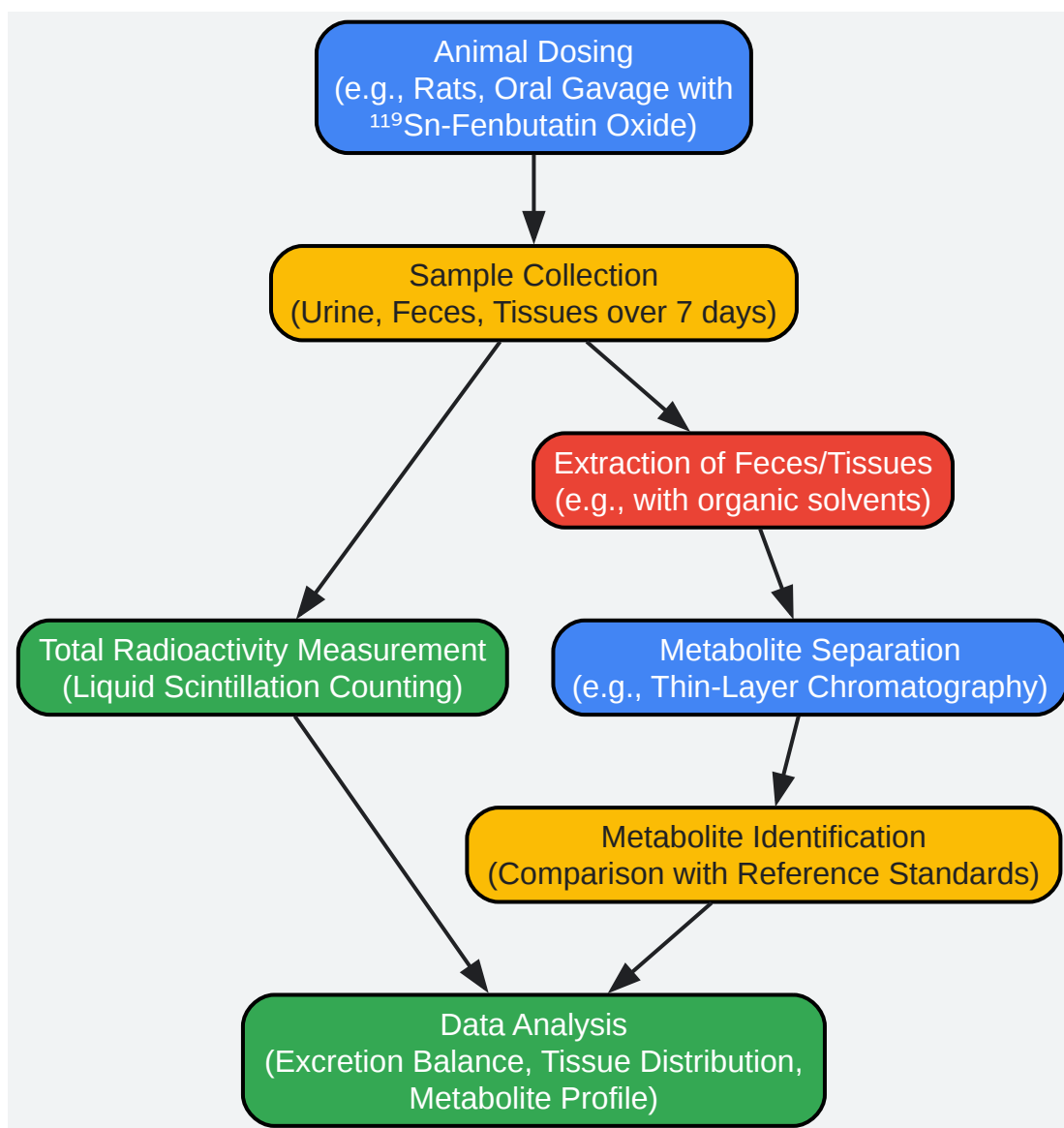
## Experimental Protocols

The characterization of **fenbutatin oxide**'s metabolic fate has been accomplished through various in vivo studies, primarily in rats. Below are summaries of typical experimental methodologies employed.

### In Vivo Metabolism and Excretion Study (Rat Model)

- Test System: Crl:CD BR rats are a commonly used strain.[4] Studies often include both male and female animals to assess for sex-specific differences.
- Test Substance: **Fenbutatin oxide**, often radiolabeled with a tin isotope such as  $^{119}\text{Sn}$  or  $^{119\text{m}}\text{Sn}$ , to facilitate tracing and quantification in biological matrices.[4][6]
- Dosing Regimens:
  - Single Low Dose: A single oral gavage dose, for example, at 10 mg/kg body weight, to assess pharmacokinetics under non-saturating conditions.[4]
  - Single High Dose: A single oral gavage dose, for example, at 500 mg/kg body weight, to investigate potential saturation of metabolic or excretory pathways.[4]

- Repeated Dosing: Daily administration of unlabeled **fenbutatin oxide** for a period (e.g., 14 days) followed by a single dose of the radiolabeled compound to evaluate potential for bioaccumulation or enzyme induction.[4]
- Sample Collection:
  - Urine and feces are collected at regular intervals (e.g., every 24 hours) for up to 7 days post-dosing.[4]
  - At the end of the study period, animals are euthanized, and various tissues (liver, kidneys, fat, muscle, brain, bone) are collected for residue analysis.[4]
- Analytical Methods:
  - Quantification: Total radioactivity in samples (urine, feces, tissues) is determined using techniques like liquid scintillation counting.
  - Metabolite Profiling: Fecal extracts are analyzed to separate and identify metabolites. A common technique cited in early studies is Thin-Layer Chromatography (TLC), where the migration of radioactive spots is compared to that of reference standards for the parent compound and known metabolites.[4]
  - Modern Methods: While not detailed in the metabolism-specific search results, modern analytical methods for **fenbutatin oxide** residue detection include Gas Chromatography (GC) with Flame Photometric Detection (FPD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11] These highly sensitive and specific techniques are crucial for routine monitoring and could be adapted for advanced metabolite identification.



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Caption: A typical workflow for a **fenbutatin oxide** metabolism study.

## Conclusion

The metabolism of **fenbutatin oxide** in animals is characterized by very low oral absorption and rapid fecal excretion. The vast majority of the administered dose is eliminated unchanged. A small fraction of the compound undergoes biotransformation, primarily through hydrolysis and oxidation, to form two main metabolites:  $\beta,\beta$ -dimethylphenethylstannoic acid (SD 33608) and 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200). Tissue residues are generally low and do not indicate significant bioaccumulation in key organs like

the brain or bone. This metabolic profile, dominated by poor absorption and limited biotransformation, is a critical factor in the overall toxicological assessment of **fenbutatin oxide**.

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